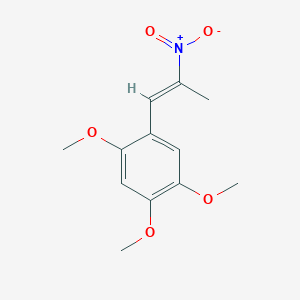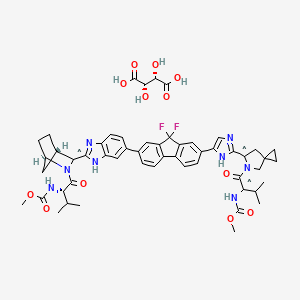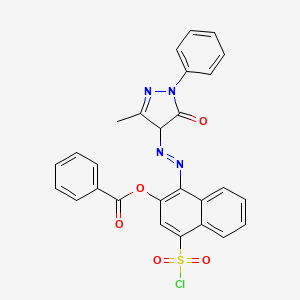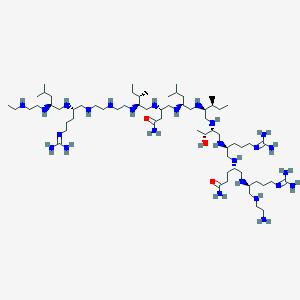
1-(2,4,5-Trimethoxyphenyl)-2-nitropropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- is an organic compound characterized by the presence of three methoxy groups and a nitro-substituted propenyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- typically involves the nitration of a precursor compound, followed by the introduction of methoxy groups. One common method includes the nitration of 1,2,4-trimethoxybenzene using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro compound is then subjected to a propenylation reaction using a suitable alkylating agent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- has been studied for its potential neuroprotective properties. Research has shown that it can inhibit apoptosis, inflammation, and oxidative stress, making it a promising candidate for the treatment of neurodegenerative diseases such as intracerebral hemorrhage . Additionally, its unique chemical structure allows for its use in the synthesis of complex organic molecules, making it valuable in medicinal chemistry and materials science .
Wirkmechanismus
The neuroprotective effects of Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- are believed to be mediated through its interaction with sodium ion channels and GABAA receptors. By inhibiting sodium ion channels, the compound reduces neuronal excitability and prevents excitotoxicity. Activation of GABAA receptors enhances inhibitory neurotransmission, further protecting neurons from damage .
Vergleich Mit ähnlichen Verbindungen
Benzene,1,2,4-trimethoxy-5-(2-methyl-1-propen-1-yl)-: This compound shares a similar structure but with a methyl group instead of a nitro group.
1,2,4-trimethoxybenzene: Lacks the propenyl and nitro groups, making it less reactive and with different applications in organic synthesis.
Uniqueness: Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate ion channels and receptors makes it a valuable compound for neuroprotective research .
Eigenschaften
Molekularformel |
C12H15NO5 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
1,2,4-trimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C12H15NO5/c1-8(13(14)15)5-9-6-11(17-3)12(18-4)7-10(9)16-2/h5-7H,1-4H3/b8-5+ |
InChI-Schlüssel |
YJLWVSYNZFMHTK-VMPITWQZSA-N |
Isomerische SMILES |
C/C(=C\C1=CC(=C(C=C1OC)OC)OC)/[N+](=O)[O-] |
Kanonische SMILES |
CC(=CC1=CC(=C(C=C1OC)OC)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12351239.png)

![11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzo[b][1]benzazepine](/img/structure/B12351250.png)


![2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide](/img/structure/B12351263.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12351277.png)
